![molecular formula C20H16Cl2N4O2S B2502197 N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 888433-33-8](/img/structure/B2502197.png)
N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the dichlorophenyl ring and the acetamide moiety are common features in the discussed molecules. These features are often associated with biological activities, such as opioid receptor agonism and antimicrobial effects.
Synthesis Analysis
The synthesis of related acetamide compounds involves the introduction of various substituents at key positions on the core structure to modulate biological activity. For instance, in the synthesis of kappa-opioid agonists, variations in N-acyl, N-alkyl, and amino functions were explored, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids . This suggests that a similar approach could be used for the synthesis of the compound , with careful selection of substituents to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the orientation of substituent rings, such as the chlorophenyl ring, relative to other core structures like the thiazole ring, can influence the compound's properties and interactions . The dichlorophenyl group, in particular, is a common feature in these molecules and may contribute to the overall molecular conformation and potential receptor binding characteristics.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of various functional groups. The acetamide moiety itself is known to participate in hydrogen bonding, which can be essential for the biological activity of these compounds. For example, hydrogen bonds and halogen-π interactions are observed in the crystal structures of related compounds, which could also be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen atoms, like chlorine, can affect these properties significantly. For instance, the introduction of chloro and iodo substituents in the phenyl rings of related compounds has been shown to influence their crystal packing and intermolecular interactions . These properties are important for the practical use of these compounds as drugs or research tools.
Applications De Recherche Scientifique
Synthesis and Biological Activity : A notable study involves the synthesis of acetamide derivatives evaluated for their antimicrobial properties against pathogenic microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015). Another research highlights the creation of novel N-(pyridin-4-yl)-(indol-3-yl)acetamides with significant antiallergic activity, pointing towards the therapeutic potential in allergy treatment (Menciu et al., 1999).
Chemical Structure and Drug Design : Studies also delve into the molecular structure and design aspects of related compounds. For instance, the design and synthesis of a specific indole acetamide derivative with anti-inflammatory drug potential were conducted, including molecular docking analysis to assess its interaction with COX-1 and COX-2 domains, showing promise as an anti-inflammatory agent (Al-Ostoot et al., 2020).
Antioxidant Properties : Research into the antioxidant properties of certain derivatives, such as 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide, reveals their considerable antioxidant activity. This suggests the potential use of these compounds in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O2S/c1-2-26-19(28)18-17(12-5-3-4-6-15(12)24-18)25-20(26)29-10-16(27)23-11-7-8-13(21)14(22)9-11/h3-9,24H,2,10H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPSVRGIQRIEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

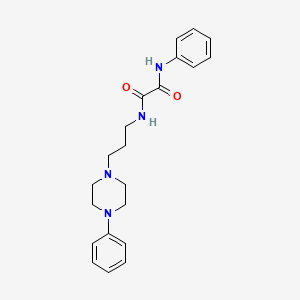
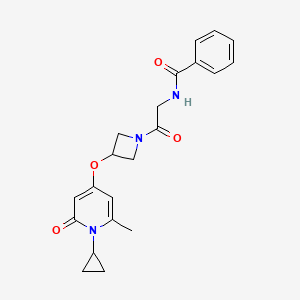
![2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2502119.png)
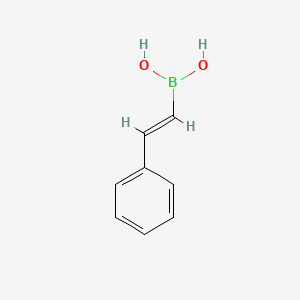

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)
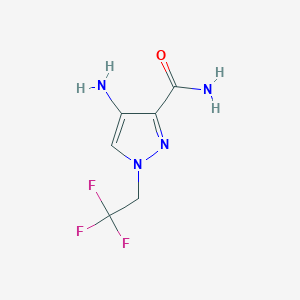
![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)
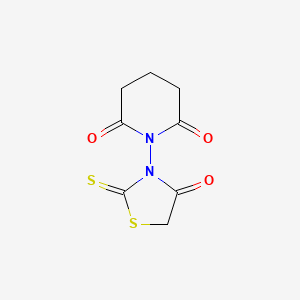

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)
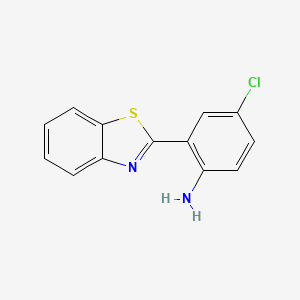
![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2502137.png)